molecular formula C26H28FN5O B12377157 Rock2-IN-7

Rock2-IN-7

Numéro de catalogue: B12377157
Poids moléculaire: 445.5 g/mol
Clé InChI: SHZBLRCXYAENEO-SFTDATJTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of Rock2-IN-7 involves several steps, including high-throughput virtual screening, molecular docking, and density functional theory (DFT) simulations. The process begins with the screening of a large library of compounds to identify potential inhibitors of ROCK2. These compounds are then docked into the binding site of ROCK2 to gain insights into their interactions with the target protein. The final selection of compounds is based on their binding affinity, pharmacokinetics, and bioactivity scores

Analyse Des Réactions Chimiques

Rock2-IN-7 undergoes various chemical reactions, including inhibition of ROCK2/pSTAT3 signaling. In vitro studies have shown that this compound inhibits the expression of matrix metalloproteinase-2 (MMP2), fibronectin, N-cadherin, and elastin, which are involved in psoriasis pathogenesis. The compound also decreases the phosphorylation of STAT3, a key signaling molecule . Common reagents and conditions used in these reactions include HaCaT cells, oral gavage administration, and specific dosages ranging from 20 to 80 mg/kg . Major products formed from these reactions include reduced levels of interleukins (IL-17A, IL-17F, IL-22, and IL-23) and decreased phosphorylation of STAT3 .

Activité Biologique

Rock2-IN-7 is a selective inhibitor of Rho-associated kinase 2 (ROCK2), a serine/threonine kinase involved in various cellular processes, including cytoskeletal dynamics, cell proliferation, and apoptosis. This compound has garnered attention for its potential therapeutic applications in treating conditions such as diabetic nephropathy, liver fibrosis, and autoimmune diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and relevant case studies.

1. Inhibition of ROCK2 Activity:
this compound selectively inhibits ROCK2 by binding to its ATP-binding site, leading to a decrease in ROCK2-mediated phosphorylation of downstream targets. This inhibition affects several cellular functions:

  • Cytoskeletal Dynamics: ROCK2 plays a crucial role in actin cytoskeletal organization. By inhibiting ROCK2, this compound promotes actin polymerization and reduces stress fiber formation .
  • Cell Proliferation and Apoptosis: ROCK2 inhibition can lead to cell cycle arrest and apoptosis in certain cancer cell lines. Studies indicate that this compound treatment results in downregulation of cell cycle proteins such as Cyclin A and CDK1, which are essential for cell proliferation .

Biological Activity in Disease Models

1. Diabetic Nephropathy:
Research indicates that ROCK2 is activated in diabetic podocytes, contributing to renal damage. In rodent models of diabetes, the use of this compound has shown promise:

  • Reduction in Albuminuria: Treatment with this compound resulted in decreased albumin levels in urine, suggesting improved kidney function.
  • Metabolic Rewiring: RNA sequencing of podocytes treated with this compound revealed upregulation of fatty acid oxidation genes (e.g., Cpt1b) and downregulation of pro-apoptotic pathways .

Table 1: Effects of this compound on Diabetic Nephropathy

ParameterControl (No Treatment)This compound Treatment
Urinary Albumin LevelsHighLow
Fatty Acid Oxidation GenesDownregulatedUpregulated
Podocyte ApoptosisIncreasedDecreased

2. Liver Fibrosis:
In models of liver fibrosis, this compound has been shown to ameliorate fibrosis by modulating inflammatory responses:

  • Reduction of Pro-inflammatory Cytokines: The compound inhibits the secretion of cytokines such as IL-17 and IL-21 through the STAT3 signaling pathway, which is critical for macrophage differentiation .
  • Fibrogenesis Inhibition: By targeting ROCK2, this compound reduces the expression of profibrotic genes like CTGF and smooth muscle actin .

Table 2: Impact of this compound on Liver Fibrosis

ParameterControl (No Treatment)This compound Treatment
IL-17 LevelsElevatedReduced
Fibrosis ScoreHighLow
Profibrotic Gene ExpressionIncreasedDecreased

Case Studies

Case Study 1: Diabetic Podocytopathy
In a study involving diabetic mice, administration of this compound led to significant improvements in kidney function markers. The treatment not only reduced albuminuria but also improved podocyte viability by restoring fatty acid metabolism disrupted by ROCK2 activation.

Case Study 2: Autoimmunity
In a model of autoimmune disease, treatment with this compound resulted in enhanced regulatory T cell function and reduced inflammatory responses. This suggests that targeting ROCK2 may provide therapeutic benefits for autoimmune conditions by shifting the balance toward immunosuppressive pathways .

Propriétés

Formule moléculaire

C26H28FN5O

Poids moléculaire

445.5 g/mol

Nom IUPAC

5-fluoro-1-[3-[[[(1S,3S)-3-(1H-indazol-5-ylamino)cyclohexyl]amino]methyl]phenyl]-4-methylpyridin-2-one

InChI

InChI=1S/C26H28FN5O/c1-17-10-26(33)32(16-24(17)27)23-7-2-4-18(11-23)14-28-20-5-3-6-21(13-20)30-22-8-9-25-19(12-22)15-29-31-25/h2,4,7-12,15-16,20-21,28,30H,3,5-6,13-14H2,1H3,(H,29,31)/t20-,21-/m0/s1

Clé InChI

SHZBLRCXYAENEO-SFTDATJTSA-N

SMILES isomérique

CC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CN[C@H]3CCC[C@@H](C3)NC4=CC5=C(C=C4)NN=C5

SMILES canonique

CC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CNC3CCCC(C3)NC4=CC5=C(C=C4)NN=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.